2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine typically involves a multi-step process. One common method includes the reaction of 2,4-dichloroquinazoline with 2-methoxybenzylamine under basic conditions. The reaction is often facilitated by a palladium-catalyzed C–C Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit the proliferation of certain cells by interfering with key signaling pathways. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-(5-isopropyl-2H-pyrazol-3-yl)-amine
- Triazole-Substituted Quinazoline Hybrids
Uniqueness
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group enhances its interaction with biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
827030-73-9 |
---|---|
Molecular Formula |
C16H14ClN3O |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O/c1-20(13-9-5-6-10-14(13)21-2)15-11-7-3-4-8-12(11)18-16(17)19-15/h3-10H,1-2H3 |
InChI Key |
BZVWKGZJSRCTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1OC)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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